molecular formula C19H19N B12548446 1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline CAS No. 179894-51-0

1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline

Cat. No.: B12548446
CAS No.: 179894-51-0
M. Wt: 261.4 g/mol
InChI Key: XIEOFCDTJAVROO-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline is a complex organic compound with a unique structure that combines elements of indene and quinoline

Preparation Methods

The synthesis of 1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline typically involves a multi-step process. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .

Chemical Reactions Analysis

1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions vary based on the specific reaction conditions but often include derivatives with modified functional groups .

Scientific Research Applications

1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline can be compared to other similar compounds, such as:

Properties

CAS No.

179894-51-0

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

1,3,3-trimethyl-4,11-dihydroindeno[2,1-f]quinoline

InChI

InChI=1S/C19H19N/c1-12-11-19(2,3)20-17-9-8-15-14-7-5-4-6-13(14)10-16(15)18(12)17/h4-9,11,20H,10H2,1-3H3

InChI Key

XIEOFCDTJAVROO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C3=C(C=C2)C4=CC=CC=C4C3)(C)C

Origin of Product

United States

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